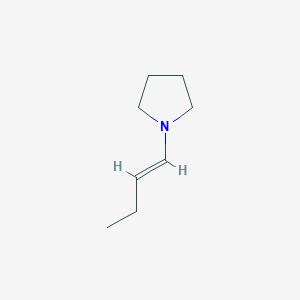![molecular formula C27H18N3Na3O10S3 B077316 Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 10359-95-2](/img/structure/B77316.png)
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate, commonly known as Acid Orange 7, is a synthetic azo dye that is widely used in various industries such as textiles, food, and cosmetics. It is a water-soluble compound that has a bright orange color and is widely used as a pH indicator.
科学的研究の応用
Acid Orange 7 is widely used in scientific research as a pH indicator and a staining agent for biological samples. It is also used as a model compound for studying the adsorption and degradation of azo dyes in the environment. Acid Orange 7 has been used in various studies to investigate the toxicity and genotoxicity of azo dyes on different organisms.
作用機序
The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate. The dye molecules bind to the substrate through hydrogen bonding and electrostatic interactions, resulting in a change in color. Acid Orange 7 is also known to interact with DNA and cause DNA damage.
生化学的および生理学的効果
Acid Orange 7 has been shown to have toxic effects on various organisms, including humans. It has been found to induce oxidative stress, DNA damage, and cell death in different cell types. Acid Orange 7 has also been shown to have carcinogenic and mutagenic properties.
実験室実験の利点と制限
Acid Orange 7 is a widely used dye in laboratory experiments due to its water-solubility and bright color. It is also relatively cheap and easy to obtain. However, it has some limitations, including its potential toxicity and mutagenicity, which can affect the results of experiments.
将来の方向性
There is a need for further research on Acid Orange 7 to understand its mechanisms of toxicity and genotoxicity. Future studies should focus on the development of safer alternatives to Acid Orange 7 that can be used in laboratory experiments. There is also a need to investigate the environmental impact of Acid Orange 7 and other azo dyes and develop methods for their removal from wastewater.
合成法
Acid Orange 7 is synthesized by coupling 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with p-toluidine followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and isolating the dye by filtration and drying.
特性
CAS番号 |
10359-95-2 |
|---|---|
製品名 |
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate |
分子式 |
C27H18N3Na3O10S3 |
分子量 |
709.6 g/mol |
IUPAC名 |
trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChIキー |
ZOKXMSGXPKIEIL-UHFFFAOYSA-K |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
その他のCAS番号 |
10359-95-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



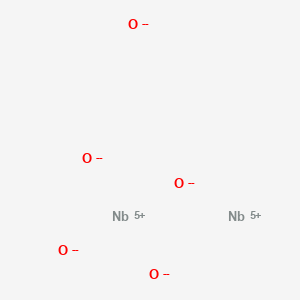
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
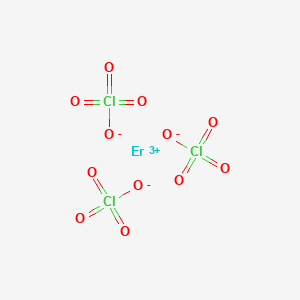
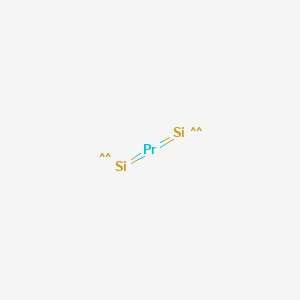
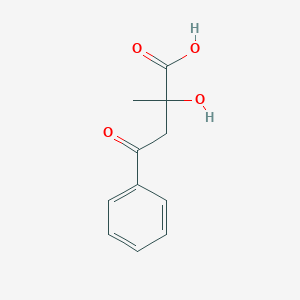

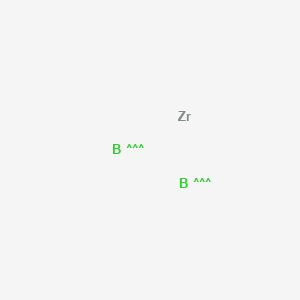
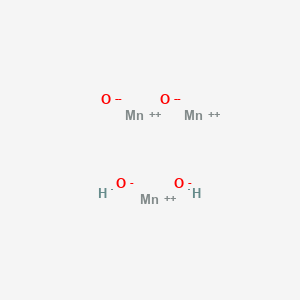
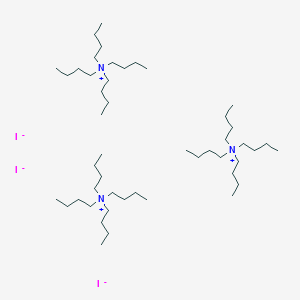
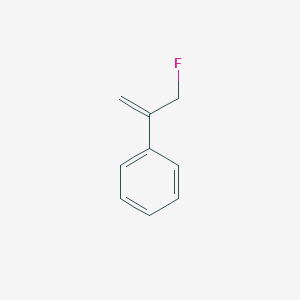
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
